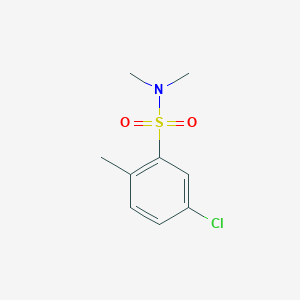

5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide

説明

5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide is a chemical compound with the molecular formula C9H12ClNO2S and a molecular weight of 233.72 g/mol . It is characterized by the presence of a sulfonamide group attached to a benzene ring substituted with chlorine and methyl groups. This compound is used in various chemical and industrial applications due to its unique properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide typically involves the reaction of 5-chloro-2-methylbenzenesulfonyl chloride with N,N-dimethylamine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified by recrystallization or chromatography .

化学反応の分析

Types of Reactions

5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.

Reduction Reactions: The sulfonamide group can be reduced to form amines.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

Substitution: Formation of substituted sulfonamides.

Oxidation: Formation of alcohols or carboxylic acids.

Reduction: Formation of amines.

科学的研究の応用

The applications of 5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide are not explicitly detailed in the provided search results. However, the search results provide information on the properties, potential uses, and related compounds that can help infer its applications.

Properties and Characteristics

This compound has the following characteristics:

Potential Applications Based on Related Compounds

Based on the search results, sulfonamides and related compounds have a range of applications, and this compound may share some of these :

- Antimicrobial Agents : Sulfonamides have been evaluated for activity against Gram-positive and Gram-negative bacteria, fungi, Mycobacterium tuberculosis, Mycobacterium avium, and Mycobacterium kansasii .

- Endothelin-mediated disorders treatment: Some sulfonamide salts are useful for treating hypertension, heart disease, angina pectoris, cardiomyopathy, arteriosclerosis, myocardial infarction, pulmonary hypertension, vasospasm, vascular restenosis, Raynaud's disease, cerebral stroke, asthma, bronchoconstriction, and renal failure .

- Anti-tubercular activity: Certain synthesized molecules with a 1,2,3-triazole linker have been screened for anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain .

- Anti-HIV activity: Some compounds with 1,2,3-triazole linkers displayed activity against HIV-1 in TZM-bl cells .

- Pharmaceutical applications: Sulfonamide compounds can modulate the biological activity of endothelin peptides and act as specific endothelin antagonists .

Data Table of Related Sulfonamides and Their Applications

Further Research

To determine the specific applications of this compound, further studies are needed, including:

- In vitro and in vivo testing against various microbial strains.

- Evaluation of its potential as an endothelin antagonist.

- Assessment of its activity in treating hypertension, heart disease, and related conditions in animal models.

- Analysis of its antiviral properties.

- Investigation into its effects on muscle function and safety profiles through rodent model studies .

作用機序

The mechanism of action of 5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes. Additionally, the chlorine and methyl groups contribute to the compound’s overall reactivity and binding affinity .

類似化合物との比較

Similar Compounds

5-Bromo-2-chloro-N,N-dimethylbenzamide: Similar structure with bromine and chlorine substitutions.

5-Chloro-2-methylbenzenesulfonamide: Similar structure with a sulfonamide group and chlorine substitution.

Uniqueness

5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide is unique due to its specific combination of chlorine, methyl, and sulfonamide groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

生物活性

5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide is a sulfonamide compound that has garnered interest in the scientific community for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide functional group characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom, which is further connected to a trimethylbenzene ring with a chlorine substituent at the 5-position. Its molecular formula is with a molecular weight of approximately 257.75 g/mol.

The biological activity of sulfonamides, including this compound, primarily stems from their ability to inhibit bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA). This inhibition disrupts essential metabolic processes in bacteria, making these compounds effective against various bacterial infections. The presence of the chloro and methyl groups enhances the compound's reactivity and binding affinity to specific molecular targets.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been evaluated against a range of microorganisms, including:

- Gram-positive bacteria : Effective against strains such as Staphylococcus aureus.

- Gram-negative bacteria : Demonstrated activity against various species.

- Mycobacterium species : Including Mycobacterium tuberculosis and Mycobacterium kansasii .

In vitro studies have shown that derivatives of this compound can have Minimum Inhibitory Concentrations (MICs) as low as 15.62-31.25 μmol/L against methicillin-sensitive Staphylococcus aureus .

Anti-inflammatory and Antitumor Activities

While the primary focus has been on its antimicrobial properties, there are indications that this compound may also possess anti-inflammatory and potential antitumor activities. Although specific data on its efficacy in these areas is limited, some studies suggest that sulfonamides can exhibit anti-inflammatory effects through mechanisms involving the inhibition of cyclooxygenase enzymes.

Research Findings and Case Studies

Several studies have investigated the biological activities of sulfonamides similar to this compound:

- Antimicrobial Evaluation : A study synthesized various sulfonamide derivatives and assessed their activity against multiple bacterial strains. The findings indicated that certain derivatives exhibited potent antibacterial effects, particularly against resistant strains .

- Mechanistic Insights : Research indicates that the compound interacts with enzymes involved in metabolic pathways related to folic acid synthesis. Understanding these interactions is crucial for predicting its efficacy in medicinal applications.

- Comparative Analysis : In comparison with other sulfonamides like Trimethoprim and Sulfanilamide, this compound's unique structure may confer distinct reactivity and selectivity against specific bacterial strains.

Summary Table of Biological Activities

特性

IUPAC Name |

5-chloro-N,N,2-trimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO2S/c1-7-4-5-8(10)6-9(7)14(12,13)11(2)3/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRRKMBPWCSXDGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)S(=O)(=O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473476-99-2 | |

| Record name | 5-chloro-N,N,2-trimethylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。